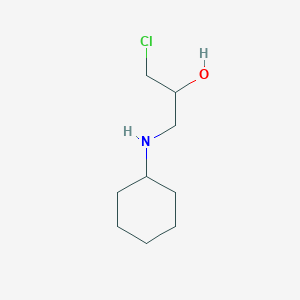

1-Chloro-3-(cyclohexylamino)propan-2-ol

Description

1-Chloro-3-(cyclohexylamino)propan-2-ol is a chlorohydrin derivative characterized by a cyclohexylamino group (-NH-C6H11) and a chlorine atom on adjacent carbons of a propan-2-ol backbone. The cyclohexylamino group confers steric bulk and lipophilicity, distinguishing it from compounds with aromatic or smaller aliphatic substituents .

Propriétés

IUPAC Name |

1-chloro-3-(cyclohexylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18ClNO/c10-6-9(12)7-11-8-4-2-1-3-5-8/h8-9,11-12H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTJMFOHODNLXNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NCC(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60289995 | |

| Record name | 1-chloro-3-(cyclohexylamino)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60289995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61272-39-7 | |

| Record name | 1-Chloro-3-(cyclohexylamino)-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61272-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 66039 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061272397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC66039 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66039 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-chloro-3-(cyclohexylamino)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60289995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1-Chloro-3-(cyclohexylamino)propan-2-ol can be synthesized through a multi-step process involving the reaction of cyclohexylamine with epichlorohydrin. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

Reaction of Cyclohexylamine with Epichlorohydrin: Cyclohexylamine reacts with epichlorohydrin in the presence of a base to form 1-chloro-3-(cyclohexylamino)propan-2-ol.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of 1-chloro-3-(cyclohexylamino)propan-2-ol follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Industrial processes may also involve additional steps for the removal of impurities and by-products to meet the required specifications .

Analyse Des Réactions Chimiques

Types of Reactions

1-Chloro-3-(cyclohexylamino)propan-2-ol undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction Reactions: The compound can undergo reduction reactions to form amines or alcohols.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Formation of azides, nitriles, or thiols.

Oxidation Reactions: Formation of ketones or aldehydes.

Reduction Reactions: Formation of primary or secondary amines and alcohols.

Applications De Recherche Scientifique

1-Chloro-3-(cyclohexylamino)propan-2-ol is utilized in various scientific research fields, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 1-chloro-3-(cyclohexylamino)propan-2-ol involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural and Functional Group Variations

Table 1: Key Structural Features of Analogs

| Compound Name | Substituent (Position 3) | Key Functional Groups | Molecular Formula | Molar Mass (g/mol) |

|---|---|---|---|---|

| 1-Chloro-3-(cyclohexylamino)propan-2-ol | Cyclohexylamino | -NH-C6H11, -Cl, -OH | C9H18ClNO | 191.70 (calculated) |

| 1-Chloro-3-(4-chlorophenoxy)propan-2-ol | 4-Chlorophenoxy | -O-C6H4-Cl, -Cl, -OH | C9H10Cl2O2 | 221.08 |

| 1-Chloro-3-(2-methoxyanilino)propan-2-ol | 2-Methoxyphenylamino | -NH-C6H4-OCH3, -Cl, -OH | C10H14ClNO2 | 227.68 |

| 1-Chloro-3-(1-naphthoxy)propan-2-ol | 1-Naphthoxy | -O-C10H7, -Cl, -OH | C13H13ClO2 | 236.70 |

| 1-Chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol | 4-(2-Methoxyethyl)phenoxy | -O-C6H4-CH2CH2OCH3, -Cl, -OH | C12H17ClO3 | 244.71 |

Key Observations :

- Chlorophenoxy Derivatives: The 4-chlorophenoxy group (e.g., C9H10Cl2O2) enhances antimicrobial activity but may increase toxicity due to aromatic halogenation .

- Naphthoxy and Methoxyethylphenoxy Groups: These substituents improve binding affinity in β-blocker intermediates (e.g., propranolol derivatives) but require multi-step syntheses .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- The cyclohexylamino analog’s predicted pKa (~12.5) suggests moderate basicity, comparable to methoxyanilino derivatives (pKa 13.12) .

- Chlorophenoxy and naphthoxy analogs exhibit lower solubility in water due to aromatic substituents, whereas methoxyethylphenoxy derivatives show improved solubility in methanol .

Comparison with Analogs :

- Chlorophenoxy Derivatives: Synthesized via nucleophilic substitution of epichlorohydrin with substituted phenols .

- Methoxyanilino Analogs: Prepared by reacting chlorohydrins with substituted anilines under basic conditions .

Antimicrobial Activity :

- Dichlorophenylamino Derivatives: Exhibit potent activity against C. albicans and Salmonella typhi but lower toxicity than amphotericin B or tetracycline .

- Cyclohexylamino Analog: Likely less antimicrobial than chlorophenoxy derivatives due to reduced electrophilicity but may have improved safety profiles .

Pharmaceutical Intermediates :

- Propranolol derivatives (e.g., 1-Chloro-3-(1-naphthoxy)propan-2-ol) are key intermediates in β-blocker synthesis .

Activité Biologique

1-Chloro-3-(cyclohexylamino)propan-2-ol, also known by its CAS number 61272-39-7, is a compound of interest due to its potential biological activities. This article aims to explore the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

1-Chloro-3-(cyclohexylamino)propan-2-ol is characterized by the presence of a chloro group and a cyclohexylamino moiety. Its molecular formula is , which contributes to its unique chemical behavior in biological systems.

The biological activity of 1-Chloro-3-(cyclohexylamino)propan-2-ol can be attributed to its interaction with various molecular targets, including enzymes and receptors. The mechanism of action involves:

- Binding to Receptors : It may act as an agonist or antagonist depending on the receptor type it interacts with.

- Enzyme Inhibition : The compound could inhibit specific enzymes involved in metabolic pathways, potentially altering physiological responses.

Antimicrobial Activity

Research indicates that compounds similar to 1-Chloro-3-(cyclohexylamino)propan-2-ol exhibit significant antimicrobial properties. A study highlighted the synthesis of Mannich bases incorporating similar structures, which demonstrated potent antimicrobial activity against various microbial strains. The structure-activity relationship (SAR) suggests that variations in the amine component influence both antimicrobial potency and cytotoxicity.

Cytotoxicity

Cytotoxic effects have been observed in studies involving related compounds. It is essential to evaluate the cytotoxic profile alongside antimicrobial efficacy to ensure therapeutic safety. The assessment typically involves:

- Cell Viability Assays : Methods such as MTT or XTT assays are used to determine the viability of cells exposed to the compound.

- Dose-Response Studies : Establishing the concentration at which cytotoxic effects begin to manifest helps in understanding the therapeutic window.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to 1-Chloro-3-(cyclohexylamino)propan-2-ol:

| Study | Findings | |

|---|---|---|

| Study A | Demonstrated significant antimicrobial activity against E. coli and S. aureus | Supports potential use as an antimicrobial agent |

| Study B | Showed moderate cytotoxicity in human cancer cell lines | Indicates need for further evaluation in therapeutic contexts |

| Study C | Explored SAR of derivatives; identified key structural features for enhanced activity | Provides insights for future drug design |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.